molecular formula C10H22ClN B1382354 Dec-9-en-1-amine hydrochloride CAS No. 1451042-69-5

Dec-9-en-1-amine hydrochloride

Cat. No.: B1382354
CAS No.: 1451042-69-5
M. Wt: 191.74 g/mol
InChI Key: HCGOSRAUORTJAB-UHFFFAOYSA-N
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Description

Dec-9-en-1-amine hydrochloride is an aliphatic amine hydrochloride characterized by a 10-carbon chain (decane) with a terminal amine group and a double bond at the 9th position. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

dec-9-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGOSRAUORTJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-9-en-1-amine hydrochloride can be synthesized through the reaction of dec-9-en-1-amine with hydrochloric acid. The general reaction involves the protonation of the amine group by hydrochloric acid, resulting in the formation of the hydrochloride salt. The reaction is typically carried out in an aqueous or alcoholic solution at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale reaction of dec-9-en-1-amine with hydrochloric acid. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dec-9-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Surfactant Applications

Dec-9-en-1-amine hydrochloride is utilized as a surfactant due to its amphiphilic nature. Its long hydrophobic tail allows it to reduce surface tension in aqueous solutions, which is beneficial in various formulations.

Table 1: Surfactant Properties

PropertyValue
Critical Micelle Concentration (CMC)Low (specific values vary based on formulation)
Surface Tension ReductionSignificant at low concentrations
BiodegradabilityModerate to high

Case Study : A study demonstrated that formulations containing this compound exhibited enhanced fabric softening properties compared to traditional cationic surfactants. The compound's ability to adsorb onto textile surfaces contributed to improved softness and reduced static cling .

Pharmaceutical Applications

In the pharmaceutical sector, this compound has potential applications as an intermediate in the synthesis of various drugs. Its structure allows for modifications that can lead to compounds with therapeutic effects.

Table 2: Pharmaceutical Synthesis Applications

ApplicationDescription
Drug IntermediateUsed in the synthesis of amine-based drugs
Antimicrobial ActivityExhibits activity against certain bacteria
Neuroprotective PotentialInvestigated for roles in neuroprotection

Case Study : Research indicated that derivatives of this compound showed promising results as neuroprotective agents in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems was highlighted as a key mechanism .

Polymer Chemistry

This compound is also employed in polymer chemistry as a chain extender or crosslinking agent. Its amine functionality can react with isocyanates or epoxides, leading to enhanced mechanical properties in polymer matrices.

While this compound shows promise across various applications, its environmental impact and safety profile must be considered. The compound is generally regarded as having moderate toxicity; therefore, proper handling protocols should be established.

Safety Data Summary

Hazard TypeDescription
Skin IrritationPotential irritant; protective measures recommended
Aquatic ToxicityModerate; should not be released into waterways without treatment

Mechanism of Action

The mechanism of action of dec-9-en-1-amine hydrochloride involves its interaction with various molecular targets. The protonated amine group can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length and Unsaturation :

    • This compound has a shorter 10-carbon chain compared to 9-octadecen-1-amine hydrochloride (18 carbons). The longer chain in the latter may enhance hydrophobic interactions, making it more suitable for lipid-based applications .
    • Both Dec-9-en-1-amine and 9-octadecen-1-amine feature a C9 double bond, which influences rigidity and reactivity in synthetic pathways .
  • Cyclic vs. Linear Structures :

    • [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride incorporates a cyclohexene ring, introducing steric hindrance and altering solubility profiles compared to linear amines. This structural feature is absent in this compound .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic character. However, longer-chain amines like 9-octadecen-1-amine hydrochloride may show reduced aqueous solubility compared to shorter analogs like this compound .
  • Thermal Stability : Cyclohexene-containing amines (e.g., [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride) may have lower melting points due to reduced molecular symmetry compared to linear aliphatic amines .

Biological Activity

Dec-9-en-1-amine hydrochloride, a member of the aliphatic amines group, has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, safety profile, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₀H₂₂ClN
  • CAS Number: 119031336

Biological Activity

This compound exhibits several biological activities, primarily due to its amine functional group. The following sections detail its effects on human health and its potential applications.

1. Toxicological Profile

Research indicates that primary amines, including this compound, can exhibit varying degrees of toxicity depending on their structure and exposure levels. Key findings include:

  • Acute Toxicity: Studies have shown that exposure to certain primary amines can lead to symptoms such as reduced body weight, gastrointestinal distress, and respiratory irritation .
Toxicity TypeObserved Effects
Acute ToxicityReduced body weight, salivation
Dermal IrritationSkin irritation observed in animal studies
SensitizationPotential for skin sensitization noted

2. In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular activities:

  • Cell Viability: Research has indicated that certain concentrations can affect cell proliferation and viability, which may be relevant for drug development .

3. Pharmacological Applications

The compound's structural properties suggest potential applications in pharmacology:

  • Sodium Channel Modulation: Similar compounds have been explored for their ability to modulate sodium channels, which are critical in pain pathways. For instance, modifications in the amine structure can enhance or reduce sodium channel inhibition .

Case Study 1: Sodium Channel Blockers

A study evaluated the efficacy of various amine compounds as sodium channel blockers. It was found that modifications at specific sites on the amine structure could significantly alter the binding affinity and inhibitory effects on sodium channels . This suggests that this compound may also exhibit similar properties.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted on a group of aliphatic amines, including this compound. The study highlighted critical effects such as liver and kidney toxicity at elevated exposure levels . This underscores the importance of evaluating safety profiles for potential therapeutic applications.

Safety and Regulatory Considerations

Given its classification as an aliphatic amine, this compound is subject to regulatory scrutiny regarding its environmental impact and human health risks. The Canadian Environmental Protection Act (CEPA) has identified long-chain aliphatic amines as substances of concern due to their potential bioaccumulation and toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Dec-9-en-1-amine hydrochloride with high purity?

  • Methodological Answer : The synthesis of aliphatic amine hydrochlorides like this compound typically involves amination of halogenated precursors using ammonia or amine derivatives under controlled conditions. For example, primary amines can be synthesized via nucleophilic substitution reactions of alkyl halides with ammonia under high pressure and temperature (60–100°C), followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization of reaction parameters (e.g., solvent polarity, temperature gradients) is critical to minimize byproducts such as secondary or tertiary amines. Post-synthesis purification via recrystallization in ethanol or acetone is recommended to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm the presence of the unsaturated alkene (δ 5.2–5.6 ppm for vinyl protons) and amine hydrochloride moiety (broad signal at δ 8–10 ppm).
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
  • Elemental analysis (C, H, N, Cl) to verify stoichiometry (±0.3% tolerance).
  • Thermogravimetric analysis (TGA) to assess thermal stability and hydrate content .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles .
  • Waste Management : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be stored in sealed containers labeled "Amine Hydrochloride—Corrosive" and processed by certified hazardous waste facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress undesired byproducts (e.g., dialkylation) during synthesis?

  • Methodological Answer : Dialkylation often arises from excess alkylating agent or prolonged reaction times. To mitigate this:

  • Use stoichiometric control (1:1 molar ratio of alkyl halide to ammonia) and monitor reaction progression via TLC or in-situ IR spectroscopy.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures (40–60°C), reducing side reactions .
  • Optimize solvent choice (e.g., DMF for polar intermediates) to stabilize the transition state and favor monoalkylation .

Q. What experimental strategies can resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding assays) may arise from:

  • Batch variability : Ensure consistent synthesis protocols and purity validation (e.g., HPLC ≥98%).
  • Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO-K1) to reduce variability .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability, and report confidence intervals for IC₅₀ values .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing metabolic stability.
  • Perform molecular dynamics (MD) simulations to assess membrane permeability and blood-brain barrier penetration.
  • Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption studies) .

Q. What experimental design principles are critical for evaluating this compound’s role in enzymatic inhibition studies?

  • Methodological Answer :

  • Dose-response curves : Test 6–8 concentrations (10 nM–100 µM) in triplicate to calculate accurate IC₅₀ values.
  • Negative controls : Include vehicle (e.g., DMSO ≤0.1%) and enzyme-only samples.
  • Mechanistic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Data Presentation & Reproducibility

Q. How should researchers address variability in spectroscopic data (e.g., NMR splitting patterns) between batches?

  • Methodological Answer : Variability may stem from residual solvents or tautomeric forms. Mitigation includes:

  • Strict drying protocols : Lyophilize samples for 24 hours before analysis.
  • Deuterated solvent standardization : Use D₂O or DMSO-d₆ for consistent lock signals.
  • Peak integration normalization : Reference internal standards (e.g., TMS) to align chemical shifts .

Q. What statistical methods are recommended for validating reproducibility in synthetic yields?

  • Methodological Answer :

  • Perform triplicate syntheses under identical conditions.
  • Apply Grubbs’ test to identify outliers and calculate mean ± standard deviation.
  • Use Minitab or R for ANOVA to assess inter-batch consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.